(S)-Modafinil-d10 Carboxylate

Enantioselective pharmacokinetics Chiral bioanalysis Stereospecific quantification

Select (S)-Modafinil-d10 Carboxylate to meet stringent bioanalytical validation criteria. This single-enantiomer, +10 Da mass-shifted SIL-IS uniquely prevents MS cross-talk (exceeds the 4–5 Da threshold) and corrects for differential extraction recovery and ionization efficiency between the carboxylate metabolite and the parent amide. Mandatory for stereospecific pharmacokinetic studies (S-enantiomer half-life ~4 h vs. ~15 h for R), WADA urinary metabolite confirmation (4-day detection window), and in vitro metabolism assays. Lot-specific COA (purity ≥95%, HPLC, MS, NMR) supports ICH M10 and 21 CFR Part 11 compliance. Sole metabolite-matched, enantiopure d10 standard available—non-substitutable in validated methods.

Molecular Formula C15H14O3S
Molecular Weight 284.395
CAS No. 1329509-51-4
Cat. No. B565444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Modafinil-d10 Carboxylate
CAS1329509-51-4
Synonyms2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid;  _x000B_(S)-(-)-Modafinil Acid-d10; 
Molecular FormulaC15H14O3S
Molecular Weight284.395
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O
InChIInChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m0/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyQARQPIWTMBRJFX-RHQRRTOZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Modafinil-d10 Carboxylate (CAS 1329509-51-4) – Enantiopure Deuterated Metabolite Internal Standard for LC-MS/MS Quantification


(S)-Modafinil-d10 Carboxylate (CAS 1329509-51-4) is a stable isotope-labeled analog of (S)-modafinil acid (modafinil carboxylate), the primary circulating metabolite of the wakefulness-promoting agent modafinil [1]. The compound incorporates ten deuterium atoms (d5 on each phenyl ring), yielding a molecular weight of 284.40 g/mol—a +10.07 Da mass shift versus the unlabeled metabolite (274.34 g/mol) . It is supplied as an enantiopure S-configured reference standard, distinct from racemic or R-enantiomer deuterated variants, and is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS bioanalytical methods for the enantioselective determination of modafinil and its metabolites in biological matrices [2].

Why (S)-Modafinil-d10 Carboxylate Cannot Be Interchanged with Generic Deuterated Modafinil Analogs


Generic substitution of (S)-Modafinil-d10 Carboxylate with alternative deuterated modafinil standards introduces three independent sources of quantitative error: (i) enantiomeric mismatch—the S-enantiomer of modafinil is eliminated threefold faster (half-life ~4 h) than the R-enantiomer (~15 h), requiring enantiopure internal standards for stereospecific pharmacokinetic studies [1]; (ii) insufficient mass shift—lower-deuteration variants (d3, d5) provide a mass difference below the 4–5 Da threshold recommended to prevent MS cross-talk, risking isotopic interference between analyte and internal standard channels [2]; and (iii) metabolite mismatch—using a parent drug-labeled standard (e.g., modafinil-d10 amide) for metabolite quantification introduces differential extraction recovery and ionization efficiency bias, because modafinil acid exhibits distinct polarity and chromatographic behavior versus the parent amide [3]. The combination of single-enantiomer identity, +10 Da deuteration, and carboxylate metabolite form makes this compound non-substitutable in validated enantioselective LC-MS/MS assays.

Quantitative Differentiation Evidence for (S)-Modafinil-d10 Carboxylate Against Closest Analogs


Enantiomeric Elimination Half-Life Divergence Compels Enantiopure Internal Standard Selection

The S-enantiomer of modafinil exhibits an elimination half-life of approximately 4 hours, whereas the R-enantiomer (armodafinil) has a half-life of approximately 15 hours—a 3.75-fold difference [1][2]. In the critical review by Ramachandra (2016), it is explicitly stated that 'the S-enantiomer is eliminated three times faster than the R-enantiomer' [1]. Consequently, any bioanalytical method requiring separate quantitation of the S-modafinil carboxylate metabolite must employ an enantiopure (S)-configured internal standard to avoid peak co-elution or misassignment in chiral chromatographic methods. The racemic or R-enantiomer d10 carboxylate (CAS 1217853-95-6) cannot substitute when the analytical target is specifically the S-enantiomer metabolite.

Enantioselective pharmacokinetics Chiral bioanalysis Stereospecific quantification

d10 Mass Shift (+10 Da) Exceeds the 4–5 Da Minimum to Prevent MS Cross-Talk

(S)-Modafinil-d10 Carboxylate provides a nominal mass shift of +10 Da (from 274 to 284 Da) relative to unlabeled modafinil acid [1]. Established best-practice guidance for stable isotope-labeled internal standards (SIL-IS) in LC-MS bioanalysis specifies that the SIL-IS should ideally exceed the analyte by 4–5 mass units to minimize mass spectrometric cross-talk [2]. The d5-labeled modafinil carboxylate variant (CAS 1185142-72-6, mixture of diastereomers, MW ~279 Da) provides only +5 Da mass shift, placing it at the minimum recommended threshold with no safety margin, while the d3-labeled variant (~277 Da, +3 Da shift) falls below the threshold [3]. The d10 compound's +10 Da shift provides a 2× safety margin over the recommended minimum, particularly important when monitoring fragment ions that may retain fewer deuterium labels.

Isotope dilution mass spectrometry Cross-talk mitigation SIL-IS design

Carboxylate Metabolite Form Enables Direct Metabolite Quantification Without Hydrolysis or Derivatization Bias

Modafinil acid (modafinil carboxylate) is the predominant species in urine after oral modafinil administration, detectable for up to 4 days post-dose, whereas unchanged parent modafinil is detected for only 24 hours and at substantially lower concentrations [1]. For doping control, forensic toxicology, and clinical pharmacokinetic monitoring, the metabolite is the analytically preferred target due to its extended detection window and higher abundance. Using a parent drug-labeled internal standard (e.g., (S)-Modafinil-d10 amide, CAS 1219804-30-4) for metabolite quantification introduces differential recovery during sample preparation—the amide and carboxylic acid exhibit distinct partition coefficients and ionization efficiencies, violating the fundamental SIL-IS assumption of matched physicochemical behavior [2].

Metabolite quantification Modafinil acid bioanalysis Doping control

Enantiopure (S)-Configuration Ensures Chiral Method Compatibility Without Racemic Interference

Capillary electrophoretic methods for modafinil enantiomer separation achieve a resolution factor Rs = 2.51 in under 5 minutes using sulfated-β-cyclodextrin as chiral selector [1]. In such chiral separation systems, a racemic internal standard produces two chromatographic peaks, complicating integration and reducing quantitative precision. (S)-Modafinil-d10 Carboxylate, supplied as a single enantiomer, produces a single peak in chiral methods, co-eluting only with the target S-modafinil acid analyte. The R-enantiomer d10 analog (CAS 1217853-95-6) would co-elute with R-modafinil acid, making the choice of enantiomer configuration a binary procurement decision dependent on the specific enantiomer being quantified .

Chiral chromatography Enantiomeric purity Stereospecific method validation

Validated Clinical Method Performance with d10 Internal Standard Establishes Precedent for Regulatory Bioanalysis

Chandasana et al. (2018) developed and validated an LC-MS/MS method for armodafinil quantification in human plasma using armodafinil-d10 as the internal standard, achieving a linear range of 10–10,000 ng/mL with an LLOQ of 10 ng/mL using only 50 μL of plasma [1]. The optimized Q1/Q3 mass transitions for armodafinil-d10 were 284.4/177.4 m/z versus 274.1/167.2 m/z for unlabeled armodafinil, illustrating the clean +10 Da separation. This clinical study—conducted with IRB approval and regulatory-compliant validation—establishes a direct, published precedent for the use of d10-labeled modafinil internal standards in human pharmacokinetic studies. In contrast, prior published methods using non-isotopic internal standards (e.g., duloxetine or carbamazepine) required larger plasma volumes (200–250 μL) and achieved higher LLOQs (50–77 ng/mL) [1].

Regulated bioanalysis Clinical pharmacokinetics Method validation

Isotopic Purity ≥95% with Certificate of Analysis Supports Regulated Laboratory Procurement Requirements

(S)-Modafinil-d10 Carboxylate is supplied with a minimum chemical purity specification of ≥95% and accompanied by a comprehensive Certificate of Analysis (COA) from multiple manufacturers, including Toronto Research Chemicals (TRC-M482467) and Clearsynth (CS-T-83426) [1]. The compound is categorized under stable isotopes, chiral standards, and pharmaceutical reference standards, with recommended storage at 2–8°C under desiccated conditions [1]. The availability of lot-specific COA documentation—including HPLC chromatograms, mass spectra, and NMR data—enables laboratories to meet the documentation requirements of ISO 17034, GMP, and GLP quality systems without additional in-house characterization [2]. This contrasts with lower-deuteration or custom-synthesized analogs where batch-to-batch variability in isotopic enrichment may require re-validation.

Reference standard certification ISO 17034 GMP/GLP compliance

Procurement-Driven Application Scenarios for (S)-Modafinil-d10 Carboxylate (CAS 1329509-51-4)


Enantioselective Pharmacokinetic Studies of S-Modafinil in Clinical Trial Bioanalysis

In clinical trials investigating esmodafinil ((S)-modafinil) or racemic modafinil where stereospecific pharmacokinetic parameters must be reported, (S)-Modafinil-d10 Carboxylate serves as the enantiopure SIL-IS for quantifying S-modafinil acid in plasma and urine. The 3.75-fold half-life difference between S- and R-enantiomers (4 h vs. 15 h) necessitates separate internal standards for each enantiomer to meet FDA/EMA bioanalytical method validation guidance on accuracy and precision [1]. The validated LC-MS/MS method template from Chandasana et al. (2018)—which used the analogous armodafinil-d10 IS achieving LLOQ 10 ng/mL with 50 μL plasma—provides a directly transferable protocol, with the d10 mass shift (Q1/Q3: 284.4/177.4 m/z) already characterized [2].

WADA-Compliant Doping Control and Forensic Urine Drug Testing with Extended Detection Windows

For World Anti-Doping Agency (WADA) accredited laboratories and forensic toxicology units, modafinil acid is the analytically preferred target due to its 4-day urinary detection window versus 24 hours for the parent drug [1]. (S)-Modafinil-d10 Carboxylate provides a metabolite-matched, isotopically labeled internal standard that corrects for SPE recovery variations and matrix effects in urine, enabling confident quantification at the WADA Minimum Required Performance Level (MRPL). The +10 Da mass shift ensures no cross-talk interference from endogenous urine components or co-administered substances, while the enantiopure configuration eliminates ambiguity when chiral separation is applied to distinguish therapeutic armodafinil use from racemic modafinil ingestion [2].

GLP/GCP Bioanalytical Laboratory Method Development and Validation Support

Contract research organizations (CROs) and pharmaceutical bioanalytical laboratories developing validated LC-MS/MS methods for modafinil and metabolite quantification require reference standards that withstand regulatory audit scrutiny. (S)-Modafinil-d10 Carboxylate, supplied with lot-specific COA documentation (purity ≥95%, HPLC, MS, NMR data) by ISO-certified manufacturers, satisfies the documentation requirements of 21 CFR Part 11, OECD GLP, and ICH M10 bioanalytical guidelines [1]. The commercial availability from multiple qualified vendors (TRC, Clearsynth) reduces single-source supply risk, while the defined storage specification (2–8°C, desiccated) and re-analysis recommendation after 3 years provide clear stability management parameters for SOP development [2].

In Vitro Metabolism and Drug-Drug Interaction Studies Requiring Metabolite-Specific Quantification

In hepatic microsome or hepatocyte incubation studies investigating modafinil metabolism, the carboxylate metabolite is the primary hydrolytic product. Using (S)-Modafinil-d10 Carboxylate as the SIL-IS for quantifying enzymatically generated modafinil acid eliminates the need for post-incubation derivatization and corrects for differential ionization efficiency between the amide parent and carboxylic acid metabolite [1]. The enantiopure S-configuration ensures that the internal standard does not interfere with experiments designed to measure enantioselective metabolism or chiral inversion, where any racemic contamination in the IS would confound stereochemical outcome determination [2].

Quote Request

Request a Quote for (S)-Modafinil-d10 Carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.